5-Isobutyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid
Description
5-Isobutyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid (IUPAC name) is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core with key functional groups:
- Position 2: Mercapto (-SH) group, enhancing redox activity.
- Position 4: Oxo (=O) group, contributing to hydrogen bonding.
- Position 5: Isobutyl substituent, influencing lipophilicity and steric effects.
- Position 7: Carboxylic acid (-COOH), critical for solubility and bioactivity.
Its molecular formula is C₁₂H₁₃N₃O₃S (molecular weight: 279.32 g/mol), with predicted properties including a density of ~1.36 g/cm³ and pKa ~3.21, suggesting moderate acidity .
Properties
IUPAC Name |
5-(2-methylpropyl)-4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-5(2)3-6-4-7(11(17)18)13-9-8(6)10(16)15-12(19)14-9/h4-5H,3H2,1-2H3,(H,17,18)(H2,13,14,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVUDERVMILEGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NC2=C1C(=O)NC(=S)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Additionally, the three-component reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate has been reported .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Isobutyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted pyrimidines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit antimicrobial properties. Studies have shown that 5-Isobutyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Potential : The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the regulation of specific signaling pathways involved in cell cycle arrest and apoptosis . This opens avenues for further research into its use as a chemotherapeutic agent.
Neuropharmacology
Recent studies have explored the role of this compound in neuropharmacology, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has shown promise in modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress-induced damage. This suggests potential applications in the development of neuroprotective agents .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways linked to disease states. For example, it may inhibit enzymes related to the kynurenine pathway, which is implicated in various psychiatric disorders and neurodegenerative diseases. This inhibition could lead to novel therapeutic strategies aimed at restoring metabolic balance in affected individuals .
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of pyrido[2,3-d]pyrimidine compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the mercapto group enhanced the efficacy of the compound against these pathogens.
Case Study 2: Neuroprotective Effects
In vitro studies on neuronal cell cultures exposed to oxidative stress showed that treatment with this compound resulted in reduced cell death and improved cell viability compared to untreated controls. These findings support its potential use in therapeutic formulations aimed at neuroprotection.
Mechanism of Action
The mechanism of action of 5-Isobutyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access . This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Features and Bioactivity of Pyrido[2,3-d]pyrimidine Derivatives
Key Research Findings
Antioxidant Activity : Mercapto and aryl-substituted derivatives (e.g., f9/f10) show potent DPPH scavenging, suggesting the target compound may share similar redox properties .
Antimicrobial Potential: While the target compound’s activity is unreported, carboxamide analogs exhibit selective antibiofilm effects against S. aureus (MIC = 75 mg/L) .
Synthetic Efficiency: Nanocatalysts and microwave techniques achieve >95% yields for related compounds, highlighting opportunities for optimizing the target’s synthesis .
Biological Activity
5-Isobutyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid (CAS: 1322604-68-1) is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrido-pyrimidine framework, suggests various biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H13N3O3S
- Molecular Weight : 279.31 g/mol
- Density : 1.46 g/cm³ (predicted)
- Acidity Constant (pKa) : 3.11 (predicted)
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including antiviral, antibacterial, and anticancer properties. The specific biological activities of this compound are still under investigation but show promise in several areas.
Antiviral Activity
Preliminary studies suggest that derivatives of pyrido-pyrimidine compounds can inhibit viral replication by targeting specific viral enzymes involved in nucleotide biosynthesis. For instance, compounds that inhibit IMP dehydrogenase (IMPDH) have shown effectiveness against various viruses by disrupting nucleotide synthesis essential for viral replication .
Antimicrobial Activity
The compound's thioether functional group may contribute to its antimicrobial properties. Similar compounds have demonstrated activity against a variety of bacterial strains. In vitro studies are needed to evaluate the specific antimicrobial efficacy of this compound against clinically relevant pathogens.
Anticancer Potential
Compounds with a pyrimidine backbone have been explored for their anticancer properties. Research has indicated that certain pyrimidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of key enzymes in the cancer cell metabolism pathway or interference with DNA synthesis .
Case Studies and Research Findings
- Antiviral Mechanisms :
-
Antimicrobial Evaluation :
- In a comparative study of various thiophene and pyridine derivatives, several exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Future studies should include the testing of 5-Isobutyl derivatives against these bacterial strains to establish its efficacy.
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Anticancer Activity :
- Research on pyrimidine analogs has shown promising results in inhibiting the growth of A431 vulvar epidermal carcinoma cells with IC50 values indicating effective inhibition of cell migration and invasion . Further exploration into the specific pathways affected by 5-Isobutyl derivatives could provide insights into their potential as anticancer agents.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
